![molecular formula C18H42O6Si2 B14119569 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by its silane functional groups, which make it highly reactive and suitable for various industrial and scientific purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane typically involves the reaction of diethoxy(methyl)silane with propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
Diethoxy(methyl)silane+Propylene oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反应分析
Types of Reactions
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amino or epoxy groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various reagents like amines or epoxides under controlled temperature and pressure.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
科学研究应用
3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, to improve their mechanical and chemical properties.
作用机制
The mechanism of action of 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces, forming strong covalent bonds. This interaction enhances the adhesion and stability of the modified materials.
相似化合物的比较
Similar Compounds
- 3-Glycidoxypropylmethyldiethoxysilane
- 3-Aminopropyl(diethoxy)methylsilane
- Diethoxy(3-glycidyloxypropyl)methylsilane
Uniqueness
Compared to similar compounds, 3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane offers unique advantages, such as:
- Enhanced Reactivity : The presence of multiple ethoxy groups increases its reactivity, making it suitable for a wider range of applications.
- Versatility : Its ability to undergo various chemical reactions allows for extensive functionalization and customization.
- Improved Stability : The compound’s siloxane bonds provide enhanced thermal and chemical stability, making it ideal for demanding applications.
属性
分子式 |
C18H42O6Si2 |
|---|---|
分子量 |
410.7 g/mol |
IUPAC 名称 |
3-[2-[3-[diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane |
InChI |
InChI=1S/C18H42O6Si2/c1-7-21-25(5,22-8-2)17-11-13-19-15-16-20-14-12-18-26(6,23-9-3)24-10-4/h7-18H2,1-6H3 |
InChI 键 |
FGLWTMCIPQKWOR-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(CCCOCCOCCC[Si](C)(OCC)OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
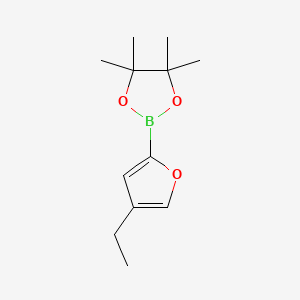

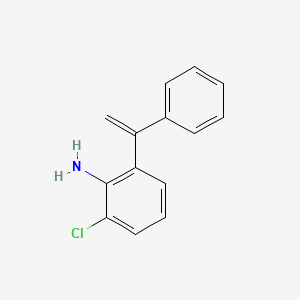
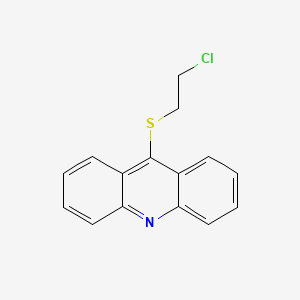
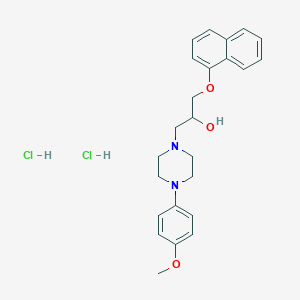
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
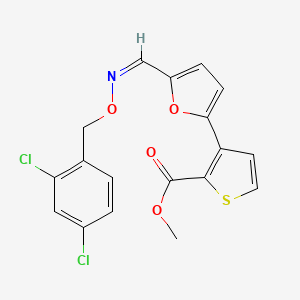
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
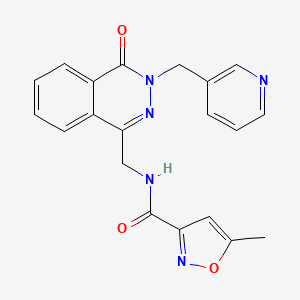
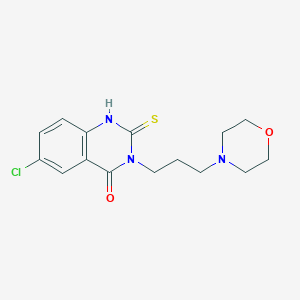
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
